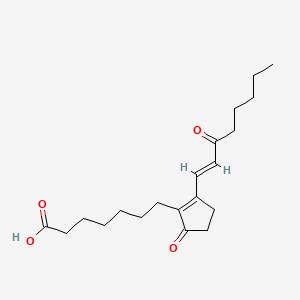

15-Oxoprostaglandin B1

描述

15-Oxoprostaglandin B1 (15-oxo-PGB1) is a prostaglandin derivative characterized by a 15-oxo (keto) group on its cyclopentane ring. Prostaglandins are lipid mediators derived from arachidonic acid, playing critical roles in inflammation, vascular tone, and cellular homeostasis. The oxidation of the 15-hydroxyl to a keto group likely alters its biological activity, particularly in receptor binding and metabolic stability.

属性

CAS 编号 |

57400-40-5 |

|---|---|

分子式 |

C20H30O4 |

分子量 |

334.4 g/mol |

IUPAC 名称 |

7-[5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopenten-1-yl]heptanoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14H,2-11,13,15H2,1H3,(H,23,24)/b14-12+ |

InChI 键 |

NCXBAFRWWQVEJY-WYMLVPIESA-N |

SMILES |

CCCCCC(=O)C=CC1=C(C(=O)CC1)CCCCCCC(=O)O |

手性 SMILES |

CCCCCC(=O)/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O |

规范 SMILES |

CCCCCC(=O)C=CC1=C(C(=O)CC1)CCCCCCC(=O)O |

同义词 |

15-keto-PGB1 15-ketoprostaglandin B1 15-oxoprostaglandin B1 |

产品来源 |

United States |

相似化合物的比较

Prostaglandin B1 (PGB1)

- Structural Differences : PGB1 retains a 15-hydroxyl group, whereas 15-oxo-PGB1 features a 15-oxo group. This modification reduces hydrogen-bonding capacity and may enhance electrophilicity .

- Functional Implications : PGB1 is used as a USP standard for drug analysis, indicating its stability and relevance in analytical chemistry. In contrast, 15-oxo-PGB1’s keto group may render it more susceptible to enzymatic reduction or degradation .

15-Deoxy-Prostaglandin J2 (15d-PGJ2)

- Structural Differences : 15d-PGJ2 lacks both the 15-hydroxyl and 15-oxo groups, instead having a Δ12,14 double bond.

- Functional Implications : 15d-PGJ2 is a potent activator of the anti-inflammatory PPARγ pathway, whereas 15-oxo-PGB1’s activity remains less defined. The absence of the 15-oxo group in 15d-PGJ2 may enhance its electrophilic reactivity with cysteine residues in target proteins .

6-Oxoprostaglandin E1 (6-oxo-PGE1)

Table 1: Structural and Functional Comparison

Key Enzymes in Oxidation/Reduction

Comparison with Lipoxin A4 (LXA4) Metabolism

- LXA4 is converted to 15-oxo-LXA4 by 15-PGDH, paralleling the proposed oxidation of PGB1 to 15-oxo-PGB1. Both metabolites lose anti-inflammatory activity, highlighting the critical role of the 15-hydroxyl/oxo group in mediating resolution pathways .

Functional Differences and Research Findings

Anti-Inflammatory Potential

Metabolic Stability

- The 15-oxo group in 15-oxo-PGB1 likely increases its susceptibility to reduction by NADPH-dependent enzymes, shortening its half-life compared to PGB1 .

常见问题

Basic Research Questions

Q. What is the enzymatic pathway for 15-Oxoprostaglandin B1 degradation, and how can researchers validate its metabolic intermediates?

- Methodological Answer : this compound is metabolized in two sequential steps: first by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by 15-oxoprostaglandin 13-reductase (PTGR2/PTGR1), which reduces the 13,14 double bond to form 13,14-dihydro-15-oxo metabolites . To validate intermediates, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise identification. Include negative controls (e.g., enzyme inhibitors like SW033291 for 15-PGDH) and knockout cell models (e.g., PTGR1-KO HeLa cells) to confirm specificity .

Q. How can researchers quantify this compound levels in biological samples?

- Methodological Answer : Enzyme-linked immunosorbent assays (ELISAs) are commonly used for quantification. Ensure antibody specificity by cross-reactivity testing against structurally similar prostaglandins (e.g., 15-oxo-PGE2 vs. 15-oxo-PGE1). Validate assays using spike-and-recovery experiments in matrices like plasma or tissue homogenates . For higher sensitivity, employ competitive immunoassays with fluorophore-labeled antibodies (e.g., FITC-conjugated anti-PTGR2) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on PTGR2 substrate specificity?

- Methodological Answer : Conflicting reports on PTGR2 activity (e.g., preference for 15-oxo-PGE2 vs. other substrates) may arise from differences in assay conditions. Standardize parameters:

- Substrate purity : Use HPLC-purified compounds (e.g., Cayman Chemical’s 15-oxo-prostaglandins) to avoid contamination .

- Enzyme source : Compare recombinant PTGR2 (e.g., expressed in HEK-293 cells) with native tissue extracts to assess post-translational modifications .

- Kinetic assays : Measure initial reaction rates under NADPH saturation and pH 7.4 to ensure comparability .

Q. What strategies can mitigate off-target effects in studies targeting 15-PGDH or PTGR2?

- Methodological Answer :

- Pharmacological inhibition : Use isoform-selective inhibitors (e.g., SW033291 for 15-PGDH) with dose-response curves to establish IC50 values .

- Genetic knockdown : Combine CRISPR/Cas9-mediated PTGR2 knockout with rescue experiments (e.g., wild-type vs. catalytically dead mutants) to confirm phenotype causality .

- Metabolomic profiling : Track downstream prostaglandin metabolites (e.g., 13,14-dihydro-15-oxo-PGE2) via LC-MS/MS to distinguish on-target vs. off-target effects .

Q. How can researchers model this compound’s role in inflammatory pathways in vitro?

- Methodological Answer :

- Cell models : Use primary macrophages or epithelial cells (e.g., HepG2) treated with lipopolysaccharide (LPS) to induce prostaglandin synthesis. Pre-treat with COX-2 inhibitors (e.g., celecoxib) to isolate 15-oxo-prostaglandin-specific effects .

- Pathway analysis : Combine RNA-seq with prostaglandin metabolite profiling to correlate PTGR2 expression with inflammatory cytokine levels (e.g., IL-6, TNF-α) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Non-linear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .

- Multiplicity correction : Use Benjamini-Hochberg adjustment for omics datasets to reduce false discovery rates .

- Data transparency : Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights) with detailed metadata on sample preparation and instrument settings .

Q. How can researchers address variability in PTGR2 activity measurements across laboratories?

- Methodological Answer :

- Inter-laboratory calibration : Share reference samples (e.g., PTGR2-positive HeLa lysates) and standard operating procedures (SOPs) for enzyme assays .

- Quality controls : Include internal standards (e.g., deuterated 15-oxo-PGE2) in every batch to normalize technical variability .

Ethical and Reporting Standards

Q. What are the minimum data requirements for publishing studies on this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Compound characterization : Provide NMR, HRMS, and HPLC purity data for novel prostaglandin analogs .

- Experimental replication : Report n ≥ 3 biological replicates with error bars (SEM/SD) in graphs. For animal studies, include ARRIVE 2.0 checklist items .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。